
Disilabenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Disiline is an organosilicon compound characterized by the presence of two silicon atoms connected by a single bond. This compound is of significant interest in the field of organosilicon chemistry due to its unique structural and electronic properties. The silicon-silicon bond in 1,2-Disiline imparts distinct reactivity patterns, making it a valuable compound for various synthetic and industrial applications.
準備方法
1,2-Disiline can be synthesized through several methods, including:
Hydrosilylation: This method involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond, typically catalyzed by transition metals such as platinum or rhodium.
Dehydrocoupling: This process involves the coupling of two silane molecules with the elimination of hydrogen gas, often facilitated by a catalyst such as a transition metal complex.
Reduction of Disilanes: Disilanes can be reduced using strong reducing agents like lithium aluminum hydride to yield 1,2-Disiline.
Industrial production methods often rely on scalable processes such as hydrosilylation due to its efficiency and the availability of catalysts.
化学反応の分析
1,2-Disiline undergoes a variety of chemical reactions, including:
Oxidation: 1,2-Disiline can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction of 1,2-Disiline can yield silanes or other reduced silicon-containing compounds.
Substitution: The silicon atoms in 1,2-Disiline can undergo substitution reactions with halogens, alkyl groups, or other substituents, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.
科学的研究の応用
1,2-Disiline has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and materials. Its unique reactivity makes it a valuable building block in organic synthesis.
Medicine: 1,2-Disiline derivatives are being explored for their potential use in medical imaging and as therapeutic agents.
Industry: In the industrial sector, 1,2-Disiline is used in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
作用機序
The mechanism by which 1,2-Disiline exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. The silicon-silicon bond in 1,2-Disiline can be activated under specific conditions, allowing for the formation of reactive intermediates that participate in various chemical transformations. Molecular targets and pathways involved include the activation of silicon-hydrogen bonds and the formation of silanols and siloxanes through oxidation.
類似化合物との比較
1,2-Disiline can be compared to other similar compounds such as:
Disilane: Disilane (Si2H6) is a simpler silicon compound with two silicon atoms bonded to hydrogen atoms. Unlike 1,2-Disiline, disilane is more reactive and less stable.
Silane: Silane (SiH4) is a single silicon atom bonded to hydrogen atoms. It is highly reactive and used as a precursor in the synthesis of more complex silicon compounds.
Polysilanes: These are compounds with multiple silicon atoms connected in a chain or network. They exhibit different properties and reactivities compared to 1,2-Disiline due to their extended silicon-silicon bonding.
The uniqueness of 1,2-Disiline lies in its specific silicon-silicon bond and the resulting reactivity patterns, which make it a valuable compound for targeted synthetic applications and research.
特性
分子式 |
C4H4Si2 |
|---|---|
分子量 |
108.24 g/mol |
IUPAC名 |
1,2-disilacyclohexa-1,2,4,6-tetraene |
InChI |
InChI=1S/C4H4Si2/c1-2-4-6-5-3-1/h1-4H |
InChIキー |
RPDNYGWCPGJWTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=[Si]=[Si]=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


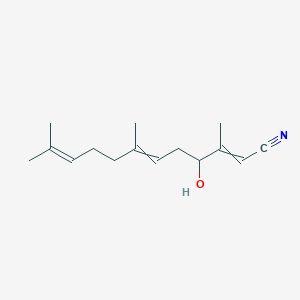

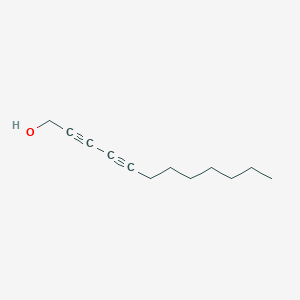
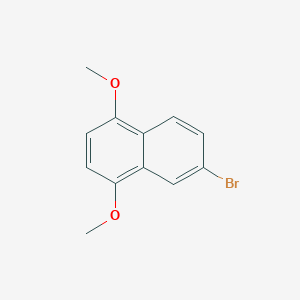
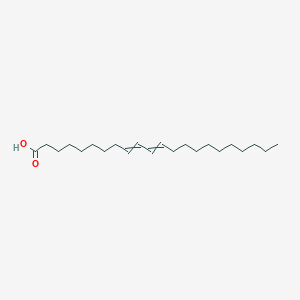
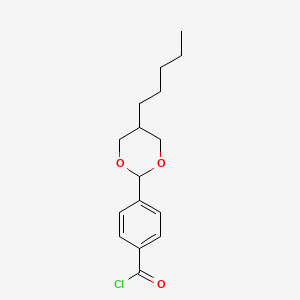
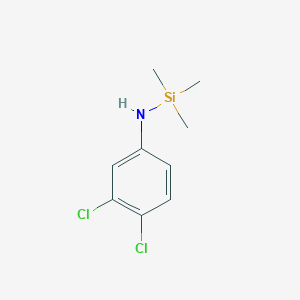

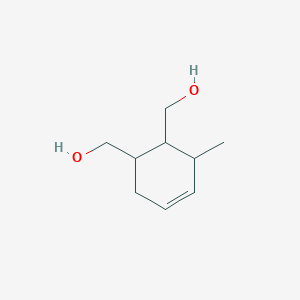
![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)



